3-Azetidineacetic acid,2-carboxy-,(2S,3S)-

Description

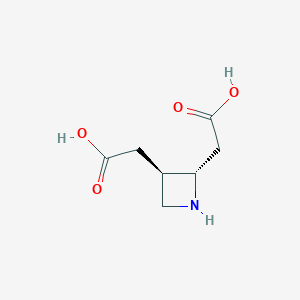

(2S,3S)-3-Azetidineacetic acid,2-carboxy- is a conformationally constrained azetidine derivative featuring a carboxylic acid group at the C2 position and an acetic acid side chain at C2. Its stereochemistry (2S,3S) plays a critical role in its biological interactions and synthetic applications. Azetidine derivatives are valued in medicinal chemistry for their rigidity, which enhances target binding selectivity and metabolic stability .

Properties

Molecular Formula |

C7H11NO4 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

2-[(2S,3R)-2-(carboxymethyl)azetidin-3-yl]acetic acid |

InChI |

InChI=1S/C7H11NO4/c9-6(10)1-4-3-8-5(4)2-7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m1/s1 |

InChI Key |

GZERYUBMFIMTJT-UHNVWZDZSA-N |

Isomeric SMILES |

C1[C@H]([C@@H](N1)CC(=O)O)CC(=O)O |

Canonical SMILES |

C1C(C(N1)CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Chiral Pool and Ring Closure Strategies

- Starting from optically pure L-amino acids or derivatives, the azetidine ring is constructed via protection, substitution, ring closure, and deprotection steps.

- This approach uses chiral starting materials to induce stereochemistry in the final product.

- Limitations include expensive chiral reagents, harsh reaction conditions, and relatively low yields.

- Typically suitable for small-scale laboratory synthesis rather than industrial production due to cost and complexity.

Example: Preparation of (S)-Azetidine-2-carboxylic acid

- The method involves reacting 1-benzyl-azetidine-2-carboxylic acid with D-α-phenylethylamine to form diastereomeric salts.

- The salt is crystallized, filtered, and subjected to pH adjustment to isolate the (S)-1-benzyl-azetidine-2-carboxylic acid.

- Subsequent recrystallization enhances purity.

- Final debenzylation using palladium on carbon catalyst in alcohol solvent yields (S)-azetidine-2-carboxylic acid with high optical purity.

- Reaction conditions: reflux or room temperature for salt formation; debenzylation at 10–100 °C for 4–24 hours.

- Solvents used include dehydrated alcohols, acetone, acetonitrile, or Virahol (a solvent mixture).

- This method is scalable and cost-effective with readily available raw materials.

Racemic Synthesis and Chiral Resolution

Synthesis of Racemic Azetidine Derivatives

- Racemic azetidine-2-carboxylic acid can be synthesized from β-propiolactone via cyanide addition to form 3-cyanopropionic acid.

- Catalytic hydrogenation converts this to 4-aminobutanoic acid.

- Protection of the amino group with tetrahydrophthalic anhydride, followed by bromination and acidification, yields bromo-4-aminobutanoic acid hydrochloride.

- Finally, ring closure under alkaline conditions forms racemic azetidine-2-carboxylic acid.

Chiral Resolution

- The racemate is resolved by forming diastereomeric salts with chiral amines such as D-α-phenylethylamine.

- Crystallization separates the enantiomers.

- This method is useful when asymmetric synthesis is impractical but requires additional purification steps.

Alternative Synthetic Routes: Staudinger Ketene–Imine Cycloaddition

- A novel approach involves the Staudinger reaction between substituted acetic acids and Schiff bases in the presence of oxalyl chloride and organic base.

- This one-pot method generates bis-aryl spiro[azetidine-2,3′-indoline]-2′,4-diones, structurally related to azetidine derivatives.

- Oxalyl chloride activates the carboxylic acid to form ketenes in situ, which react with imines to form β-lactam rings.

- This reaction allows control over diastereoselectivity and is performed under mild conditions at room temperature.

- The method avoids moisture-sensitive acyl chlorides and improves yields of specific diastereomers.

Purification and Isolation Techniques

- After synthesis, the product is often isolated by crystallization from solvents such as dehydrated alcohols or acetone.

- Ion-exchange chromatography can be used to convert salt forms to free acids.

- Precipitation techniques using aqueous tartaric or oxalic acid help remove inorganic salts like potassium bitartrate.

- Filtration and washing steps remove insoluble impurities such as zinc oxide.

- These work-up procedures enhance purity and yield of the target compound.

Data Table: Summary of Preparation Parameters

Research Discoveries and Practical Considerations

- The asymmetric salt formation and crystallization method provides a balance between cost, scalability, and optical purity, making it suitable for industrial applications.

- The use of palladium-catalyzed debenzylation is efficient and mild, preserving stereochemical integrity.

- The racemic synthesis route is valuable for large-scale production but requires additional resolution steps.

- The Staudinger reaction approach offers innovative access to spiro-azetidine derivatives with tunable stereochemistry, expanding the scope of azetidine chemistry.

- Work-up and purification methods are critical for obtaining high-purity products, especially when inorganic salts and protecting groups are involved.

Chemical Reactions Analysis

3-Azetidineacetic acid,2-carboxy-,(2S,3S)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Azetidineacetic acid,2-carboxy-,(2S,3S)- has several applications in scientific research:

Chemistry: It is

Biological Activity

3-Azetidineacetic acid, 2-carboxy-, (2S,3S)-, also known as (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid, is a bicyclic compound that has garnered attention for its biological activity. This compound is characterized by a four-membered azetidine ring and two carboxylic acid functional groups, which significantly contribute to its chemical properties and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C6H9NO4

- Molecular Weight : Approximately 159.14 g/mol

- Structural Features :

- Four-membered azetidine ring

- Two carboxylic acid groups enhancing acidity and reactivity

The stereochemistry at the 2 and 3 positions of the azetidine ring is crucial for its biological interactions and reactivity. The presence of two carboxyl groups distinguishes it from simpler analogs, potentially enhancing its biological activity.

Biological Activity Overview

Research indicates that 3-Azetidineacetic acid, 2-carboxy-, exhibits several significant biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. Its structural similarity to proline allows it to interact with proteins and enzymes, influencing various cellular processes.

- Neuroprotective Effects : Studies have indicated that this compound may have neuroprotective properties, making it a candidate for therapeutic agents targeting neurological disorders.

- Modulation of Protein Function : Interactions with biological macromolecules suggest that it can modulate protein function through hydrogen bonding and hydrophobic interactions, which are influenced by its polar functional groups.

Comparative Analysis

The following table summarizes the structural features and unique aspects of 3-Azetidineacetic acid, 2-carboxy-, in comparison to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Azetidine-2-carboxylic acid | Four-membered ring with one carboxyl group | Simpler structure; less biological activity |

| Proline | Five-membered ring with one carboxyl group | Naturally occurring amino acid; more prevalent |

| 4-Aminobutyric acid | Linear chain with one amino and one carboxyl | Different ring structure; primarily neuroactive |

| (2S,3S)-Azetidine-2-acetic acid | Similar azetidine structure | Contains two carboxyl groups enhancing acidity |

The unique combination of two carboxyl groups within the azetidine framework enhances its reactivity and biological activity compared to simpler compounds like azetidine-2-carboxylic acid.

Case Studies and Research Findings

- Enzyme Interaction Studies : A study demonstrated that 3-Azetidineacetic acid can inhibit enzymes involved in amino acid metabolism, suggesting a role in metabolic regulation. This inhibition was linked to the compound's ability to mimic proline in enzyme binding sites.

- Neuroprotective Research : In a model of neurodegenerative disease, the compound exhibited protective effects on neuronal cells against oxidative stress. This suggests potential applications in treating conditions like Alzheimer's disease.

- Protein Modulation : Research highlighted how the compound interacts with various proteins through specific binding sites, affecting their functional dynamics. Such interactions are critical for developing drugs targeting protein misfolding diseases.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

The table below highlights key structural and functional differences between (2S,3S)-3-azetidineacetic acid,2-carboxy- and analogous compounds:

Key Observations :

- Substituent Effects: The dual carboxylic acid groups in the target compound enhance hydrophilicity and metal-binding capacity compared to mono-carboxylic analogs like azetidine-3-carboxylic acid .

- Stereochemistry : The (2S,3S) configuration distinguishes it from (2S,3R)-methyl derivatives, which exhibit altered biological activity due to spatial arrangement .

- Bioactivity : Unlike 2'-deoxymugineic acid, which functions as a phytosiderophore, the target compound lacks evidence of iron-chelating properties but may share synthetic routes involving stereoselective cyclization .

Research and Application Gaps

- Pharmacological Potential: Derivatives like 3-aroyl pyroglutamic acid amides show promise as P2X7 receptor antagonists , suggesting the target compound could be optimized for similar neurological or inflammatory targets.

Q & A

Q. What are the validated synthetic routes for (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid, and how do they ensure enantiomeric purity?

The compound is synthesized via multi-step reactions, including enzymatic approaches that leverage stereoselective enzymes (e.g., acylases or transaminases) to achieve high enantiomeric purity. Key steps involve protecting-group strategies for the azetidine ring and selective deprotection to retain the (2S,3S) configuration. Reaction conditions (pH, temperature, solvent polarity) must be tightly controlled to minimize racemization .

Q. How can researchers confirm the stereochemical integrity of the compound post-synthesis?

Advanced analytical techniques are required:

- Chiral HPLC with derivatization using chiral auxiliaries (e.g., Marfey’s reagent) to separate enantiomers.

- X-ray crystallography for absolute configuration determination.

- NMR spectroscopy with chiral shift reagents (e.g., Eu(hfc)₃) to resolve stereochemical ambiguities .

Q. What safety protocols are critical when handling this compound in the lab?

- First aid : Immediate flushing with water for eye/skin contact and CPR for inhalation emergencies, as per SDS guidelines .

- Ecological precautions : No data exist on bioaccumulation or soil mobility, so containment protocols (e.g., fume hoods, sealed waste disposal) are mandatory .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while maintaining stereochemical fidelity?

- DoE (Design of Experiments) : Systematic variation of solvent polarity (e.g., DMF vs. THF), temperature (20–40°C), and catalyst loading (e.g., Pd/C for hydrogenation) to identify optimal conditions.

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Q. How should contradictory data on the compound’s biological activity (e.g., in silico vs. in vitro results) be resolved?

- Meta-analysis : Compare computational predictions (e.g., PASS program outputs for antimicrobial activity) with empirical assays (MIC tests against Gram-negative bacteria).

- Dose-response studies : Validate selectivity by testing against off-target receptors (e.g., GPCRs) using SPR (Surface Plasmon Resonance) .

Q. What experimental designs are recommended to assess the compound’s ecological impact given limited data?

- Tiered testing : Start with acute toxicity assays (Daphnia magna LC50) and biodegradability studies (OECD 301F).

- QSAR modeling : Predict ecotoxicity using structural analogs (e.g., azetidine derivatives with known EC50 values) .

Q. How can computational modeling improve understanding of its interactions with biological targets?

- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., bacterial alanine racemase).

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .

Q. What methodologies address the compound’s stability under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to acidic (pH 2), basic (pH 10), and oxidative (H2O2) conditions, followed by UPLC-MS to identify degradation products.

- Arrhenius kinetics : Predict shelf-life by measuring degradation rates at 40°C, 60°C, and 80°C .

Q. How can enantiomeric impurities be quantified and separated during scale-up?

- Chiral SFC (Supercritical Fluid Chromatography) : Achieve baseline separation using cellulose-based columns (e.g., Chiralpak IC) with CO2/ethanol mobile phases.

- Crystallization-induced diastereomer resolution : Use chiral resolving agents (e.g., tartaric acid derivatives) .

Q. What strategies identify the compound’s primary biological targets in complex systems?

- Chemical proteomics : Employ photoaffinity labeling with a biotinylated probe for pull-down assays and LC-MS/MS identification.

- Thermal shift assays : Monitor protein denaturation (via DSF) to detect ligand-binding events .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.